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Compound of Interest

Compound Name: N-Ethylaniline

Cat. No.: B1678211 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR)

spectra of N-ethylaniline, a key intermediate in the synthesis of various dyes,

pharmaceuticals, and other organic compounds. A detailed characterization using ¹H and ¹³C

NMR spectroscopy is presented, alongside a comparative analysis with structurally related

amines, aniline and N,N-diethylaniline. This document offers objective experimental data and

detailed protocols to aid researchers in compound identification and structural elucidation.

¹H and ¹³C NMR Spectral Data Comparison
The chemical shifts (δ) in NMR spectroscopy are indicative of the electronic environment of the

nuclei. In aromatic amines, the nature of the substituent on the nitrogen atom significantly

influences the spectral data. The following table summarizes the experimental ¹H and ¹³C NMR

data for N-ethylaniline and compares it with its primary amine analogue, aniline, and its

tertiary amine counterpart, N,N-diethylaniline. All data is referenced to tetramethylsilane (TMS)

at 0.00 ppm.
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Compound Nucleus Assignment
Chemical
Shift (δ,
ppm)

Multiplicity
Coupling
Constant (J,
Hz)

N-Ethylaniline ¹H
H-2', H-6'

(ortho)
6.58 d -

¹H
H-3', H-5'

(meta)
7.15 t -

¹H H-4' (para) 6.68 t -

¹H -NH- 3.42 s (broad) -

¹H -CH₂- 3.11 q 7.1

¹H -CH₃ 1.22 t 7.1

¹³C C-1' 148.4 - -

¹³C C-2', C-6' 112.9 - -

¹³C C-3', C-5' 129.2 - -

¹³C C-4' 117.2 - -

¹³C -CH₂- 38.5 - -

¹³C -CH₃ 14.8 - -

Aniline ¹H
H-2, H-6

(ortho)
6.77 d 8.0

¹H
H-3, H-5

(meta)
7.28 t 7.3

¹H H-4 (para) 6.89 t 7.3

¹H -NH₂ 3.68 s (broad) -

¹³C C-1 146.6 - -

¹³C C-2, C-6 115.2 - -

¹³C C-3, C-5 129.4 - -
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¹³C C-4 118.8 - -

N,N-

Diethylaniline
¹H

H-2, H-6

(ortho)
6.62 d -

¹H
H-3, H-5

(meta)
7.19 t -

¹H H-4 (para) 6.63 t -

¹H -CH₂- 3.37 q 7.1

¹H -CH₃ 1.14 t 7.1

¹³C C-1 147.5 - -

¹³C C-2, C-6 112.2 - -

¹³C C-3, C-5 129.2 - -

¹³C C-4 115.7 - -

¹³C -CH₂- 44.2 - -

¹³C -CH₃ 12.6 - -

Analysis of N-Ethylaniline Spectra
¹H NMR Spectrum:

The ¹H NMR spectrum of N-ethylaniline shows distinct signals for the aromatic and aliphatic

protons. The aromatic region displays three sets of signals corresponding to the ortho, meta,

and para protons of the phenyl ring. The ortho protons (H-2', H-6') appear as a doublet at

approximately 6.58 ppm, while the para proton (H-4') resonates as a triplet around 6.68 ppm.

The meta protons (H-3', H-5') are observed as a triplet at about 7.15 ppm.

The ethyl group gives rise to a quartet at 3.11 ppm, corresponding to the methylene (-CH₂-)

protons, which are coupled to the adjacent methyl protons. These methyl (-CH₃) protons

appear as a triplet at 1.22 ppm. The broad singlet at 3.42 ppm is characteristic of the amine (-

NH-) proton.

¹³C NMR Spectrum:
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The ¹³C NMR spectrum of N-ethylaniline exhibits six distinct signals. The carbon attached to

the nitrogen (C-1') is the most deshielded aromatic carbon, appearing at 148.4 ppm. The

signals for the ortho (C-2', C-6') and para (C-4') carbons are observed upfield at 112.9 ppm and

117.2 ppm, respectively, due to the electron-donating effect of the amino group. The meta

carbons (C-3', C-5') resonate at 129.2 ppm. The aliphatic carbons of the ethyl group, -CH₂- and

-CH₃, appear at 38.5 ppm and 14.8 ppm, respectively.

Comparative Analysis
A comparison with aniline and N,N-diethylaniline reveals predictable trends. The substitution of

hydrogen atoms on the nitrogen with ethyl groups leads to a slight upfield shift of the ortho and

para proton signals, indicating increased electron density in the aromatic ring. In the ¹³C NMR,

the chemical shift of the aliphatic carbons provides clear evidence of the N-alkylation. The

methylene carbon in N-ethylaniline is significantly downfield compared to the methyl carbon, a

typical observation for ethyl groups.

Visualizing the Structure and Experimental
Workflow
To aid in the interpretation of the NMR data, the following diagrams illustrate the chemical

structure of N-ethylaniline with labeled proton and carbon environments, and a general

workflow for NMR analysis.
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N-Ethylaniline Structure with NMR Assignments
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Caption: Structure of N-Ethylaniline with atom numbering for NMR correlation.
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Sample Preparation

Data Acquisition

Data Processing & Analysis

Weigh 5-10 mg of Sample

Dissolve in 0.6-0.8 mL of Deuterated Solvent (e.g., CDCl₃)

Transfer to NMR Tube

Insert Sample into NMR Spectrometer

Shim Magnetic Field

Acquire ¹H NMR Spectrum

Acquire ¹³C NMR Spectrum

Fourier Transform & Phase Correction

Integrate Signals & Determine Chemical Shifts

Analyze Splitting Patterns & Coupling Constants

Correlate Data to Molecular Structure

Click to download full resolution via product page

Caption: General experimental workflow for NMR spectroscopy.
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Experimental Protocols
The following are generalized protocols for acquiring ¹H and ¹³C NMR spectra. Instrument-

specific parameters may require optimization.

Sample Preparation:

Weigh approximately 5-10 mg of the analytical sample.

Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d,

CDCl₃).[1]

Ensure the sample is fully dissolved. If necessary, gently vortex or sonicate the mixture.

Transfer the clear solution to a clean, dry 5 mm NMR tube.

¹H NMR Spectroscopy:

Spectrometer: 400 MHz NMR Spectrometer (or higher field strength for better resolution).

Solvent: CDCl₃.

Temperature: 298 K.

Pulse Program: Standard single-pulse (zg30).[2]

Number of Scans: 16-32.

Relaxation Delay: 1.0 s.[2]

Spectral Width: -2 to 12 ppm.

Reference: Tetramethylsilane (TMS) at 0.00 ppm.[2]

¹³C NMR Spectroscopy:

Spectrometer: 100 MHz NMR Spectrometer (corresponding to a 400 MHz ¹H frequency).

Solvent: CDCl₃.
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Temperature: 298 K.

Pulse Program: Proton-decoupled single-pulse (e.g., zgpg30).

Number of Scans: 1024 or more, depending on sample concentration.

Relaxation Delay: 2.0 s.

Spectral Width: 0 to 220 ppm.

Reference: CDCl₃ solvent peak at 77.16 ppm, referenced to TMS at 0.00 ppm.

This guide provides a foundational understanding of the NMR characterization of N-
ethylaniline. For more in-depth structural elucidation, advanced NMR techniques such as

COSY, HSQC, and HMBC experiments can be employed to confirm proton-proton and proton-

carbon correlations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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